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Compound of Interest

Compound Name: Chromium nickel oxide (Cr2NiO4)

Cat. No.: B088943

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive guide to the refinement of lattice parameters for the spinel
compound Cr2NiO4. It includes troubleshooting guides, frequently asked questions (FAQS),
detailed experimental protocols, and data presentation tables to assist in overcoming common
challenges encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the crystal structure of Cr2NiO4 at room temperature?

Al: At room temperature, Cr2NiO4 possesses a tetragonally distorted spinel structure.[1][2]
This distortion is a result of the Jahn-Teller effect acting on the Ni2+ ions in the tetrahedral sites
of the spinel lattice.[1] The crystallographic space group is 141/amd.[2]

Q2: Does Cr2NiO4 undergo any phase transitions?

A2: Yes, Cr2NiO4 undergoes a structural phase transition from its room-temperature tetragonal
phase to an orthorhombic phase (space group Fddd) at a ferrimagnetic transition temperature
of approximately 65-70 K.[2][3][4] This transition is coupled with the magnetic ordering of the
material.[1][3]

Q3: What are the typical lattice parameters for Cr2NiO4?
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A3: The lattice parameters of Cr2NiO4 are dependent on temperature due to the phase
transition. Below is a summary of reported lattice parameters for both the tetragonal and
orthorhombic phases.

Phase Temperatur a(A) b (A) c(A) Reference
e (K)

Tetragonal 100 ~8.17 ~8.17 ~8.56 [2]

Orthorhombic 15 ~8.171 ~8.184 ~8.563 [2]

Orthorhombic 40 similar to 15K similar to 15K similar to 15K  [2]

Q4: What is the Rietveld refinement method and why is it used for Cr2NiO4?

A4: The Rietveld method is a powerful analytical technique used to refine the crystal structure
of a material from powder diffraction data (like XRD). It works by fitting a calculated diffraction
pattern, based on a structural model, to the entire experimental pattern. This method is
essential for Cr2NiO4 to accurately determine its lattice parameters, atomic positions, and
phase fractions, especially when dealing with the subtle structural changes associated with its
phase transition.[2]

Q5: What are the most common challenges when performing Rietveld refinement on Cr2NiO4?
A5: The most common challenges include:

e Modeling the Jahn-Teller Distortion: Accurately describing the tetragonal distortion in the
room-temperature phase can be complex.[5][6]

» Handling the Phase Transition: Refining a two-phase mixture of the tetragonal and
orthorhombic structures around the transition temperature requires careful handling of phase
fractions and lattice parameters for both phases.

o Preferred Orientation: Due to the non-spherical shape of Cr2NiO4 crystallites, they may not
be randomly oriented in the powder sample, leading to systematic errors in diffraction peak
intensities.
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o Peak Shape and Asymmetry: Accurately modeling the shape and potential asymmetry of the
diffraction peaks is crucial for a good refinement.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis, data
collection, and refinement of Cr2NiO4.

Synthesis and Sample Preparation
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Issue

Probable Cause

Recommended Solution

Incomplete reaction or
presence of secondary phases
(e.g., NiO, Cr203)

Insufficient reaction
temperature or time during
solid-state synthesis.
Inhomogeneous mixing of

precursors.

Increase the calcination
temperature or duration.
Ensure thorough grinding and
mixing of the precursor
powders. Consider using a
synthesis method that
promotes homogeneity at the
atomic level, such as sol-gel or

auto-combustion.

Broad or asymmetric XRD

peaks

Small crystallite size. Non-
uniform strain. Poor sample
preparation for XRD

measurement.

Optimize annealing
temperature and time to
promote crystal growth. Ensure
the powder is finely and
uniformly ground. Use a back-
loading or side-loading sample
holder to create a flat and
densely packed sample
surface, minimizing sample

height displacement errors.

Intensities of certain XRD
peaks are consistently too high

or too low

Preferred orientation of

crystallites.

During sample preparation,
gently press the powder into
the holder to avoid aligning the
crystallites. If possible, mix the
sample with an amorphous
binder or use a capillary
sample holder to promote
random orientation. During
Rietveld refinement, apply a
preferred orientation correction
model (e.g., March-Dollase or

spherical harmonics).[1]

Rietveld Refinement
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Issue

Probable Cause

Recommended Solution

Poor fit between calculated
and observed diffraction

patterns (high R-factors)

Incorrect starting structural
model (space group, atomic
positions). Inaccurate
background modeling.
Inappropriate peak shape

function.

Verify the correct space group
for the temperature of data
collection (I141/amd for room
temperature, Fddd for low
temperature).[2] Manually fit
the background before starting
the refinement. Experiment
with different peak shape
functions (e.g., Pseudo-Voigt,
Pearson VII) and refine their

parameters.

Refinement is unstable or

diverges

Refining too many parameters
simultaneously in the initial
stages. Strong correlation
between certain parameters.
Poor quality of the

experimental data.

Follow a sequential refinement
strategy. Start by refining the
scale factor and background
parameters, followed by lattice
parameters, peak shape
parameters, and finally atomic
positions and occupancies.
Check for correlations between
parameters and refine them in
separate cycles if necessary.
Ensure the XRD data has a
good signal-to-noise ratio and

minimal instrumental artifacts.

Difficulty in modeling the Jahn-
Teller distortion

The standard isotropic atomic
displacement parameters may
not be sufficient to describe the
anisotropic displacements
caused by the Jahn-Teller

effect.

Consider using anisotropic
displacement parameters for
the relevant atoms (especially
Ni and O) if the data quality
allows. This can provide a
more accurate description of
the local coordination

environment.[5]

Inaccurate phase fractions

during the tetragonal-

Overlapping peaks from the

two phases. Incorrect initial

Perform the refinement on a

region of the diffraction pattern
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orthorhombic transition estimates for the phase where peaks from both phases
fractions. are well-resolved. Use initial
phase fraction estimates
based on the temperature
relative to the known transition
temperature. Constrain the

sum of the phase fractions to
unity.

Experimental Protocols

Synthesis of Cr2NiO4 Powder via Sol-Gel Auto-
Combustion

This method offers good homogeneity and can produce nanocrystalline powders.

Materials:

Nickel(ll) nitrate hexahydrate (Ni(NO3)2:6H20)

Chromium(lll) nitrate nonahydrate (Cr(NO3)3:9H20)

Citric acid (C6H807)

Ammonia solution (NH3:-H20)

Deionized water

Procedure:

e Precursor Solution: Dissolve stoichiometric amounts of Ni(NO3)2-6H20 and Cr(NO3)3-9H20
(molar ratio Ni:Cr = 1:2) in a minimum amount of deionized water with constant stirring.

o Chelation: Add an aqueous solution of citric acid to the nitrate solution. The molar ratio of
citric acid to total metal cations should be 1:1. Stir the solution until a clear, homogeneous
mixture is obtained. Citric acid acts as a chelating agent and fuel for the combustion.
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e pH Adjustment: Adjust the pH of the solution to ~7 by slowly adding ammonia solution. This
will promote the formation of a gel.

o Gel Formation: Heat the solution on a hot plate at 80-90 °C with continuous stirring. The
solution will gradually become more viscous and eventually form a transparent gel.

e Auto-Combustion: Increase the temperature of the hot plate to 200-250 °C. The gel will swell
and then undergo a self-igniting combustion reaction, producing a voluminous, dark powder.

o Calcination: Calcine the resulting powder in a furnace at 800-1000 °C for 2-4 hours in air to
obtain the crystalline Cr2NiO4 phase. The exact temperature and time may need to be
optimized to achieve the desired crystallinity and phase purity.

Powder X-ray Diffraction (PXRD) Data Collection

Instrumentation:

» A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source
(e.g., Cu Ka).

o Alow-temperature stage for temperature-dependent measurements.
Procedure:

o Sample Preparation: Finely grind the synthesized Cr2NiO4 powder in an agate mortar to
ensure a uniform particle size.

e Sample Mounting:

o For Room Temperature Measurement: Use a standard back-loading sample holder. Gently
press the powder into the cavity to create a flat surface that is flush with the holder's
surface. Avoid excessive pressure to minimize preferred orientation.

o For Low-Temperature Measurement: Mount the powder on a sample holder compatible
with the low-temperature stage. Ensure good thermal contact between the sample and the
holder.

o Data Collection Parameters:
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[e]

20 Range: 10-90° (or wider to capture a sufficient number of reflections).

o

Step Size: 0.01-0.02°.

[¢]

Dwell Time: 1-5 seconds per step (adjust to obtain good counting statistics).

[¢]

Temperature: For temperature-dependent studies, allow the sample to thermally
equilibrate at each desired temperature before starting the measurement.

Visualizations
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Caption: Workflow for Rietveld Refinement of Cr2NiO4.
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Caption: Troubleshooting Logic for Rietveld Refinement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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